HER-2/neu (85–94)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

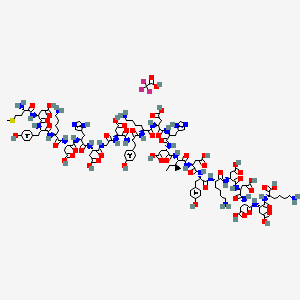

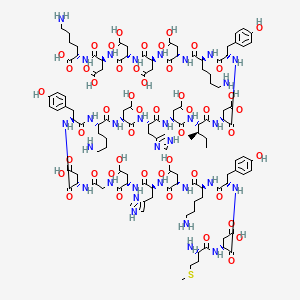

HER-2/neu

Aplicaciones Científicas De Investigación

Oncogene Characteristics and Breast Cancer Prognostics

HER-2/neu, a member of the erbB-like oncogene family related to the epidermal growth factor receptor, is crucial in breast cancer. It is amplified in 30% of breast cancers, significantly predicting overall survival and time to relapse. This amplification has more prognostic value than many other factors, including hormone-receptor status, especially in lymph node-positive disease, indicating its role in the pathogenesis and behavior of breast cancer (Slamon et al., 1987).

Immunotherapy and Vaccine Development

HER-2/neu-positive tumor cells are promising targets for tumor-reactive cytotoxic T lymphocytes and immunotherapeutic trials. The "humanized" monoclonal antibody Herceptin has been effective in treating HER-2/neu-positive breast and ovarian cancers. Vaccines aiming to generate T-cell responses are being examined in trials. The immunogenicity of HER-2/neu is supported by natural immunity observed in patients, encouraging vaccination trials with HER-2 protein–derived subunits or synthetic peptides (Baxevanis et al., 2004).

Diagnostic and Therapeutic Relevance in Breast Cancer

HER-2/neu status is valuable for predicting disease outcome and response to various therapies in breast cancer. The serum-based HER-2/neu testing and antibody-based therapies directed against HER-2/neu protein, like Herceptin, demonstrate its critical role in breast cancer treatment. HER-2/neu's role in predicting responses to hormonal, cytotoxic, and radiation therapies is being actively researched (Ross & Fletcher, 1998).

Implications in Other Cancers

HER-2/neu expression varies across different cancers. In colorectal cancer, its overexpression correlates with the stage of disease and survival, indicating its potential as a prognostic factor in colorectal malignancies (Kapitanović et al., 1997).

Breast Cancer and Steroid Hormone Receptors

HER-2/neu's relationship with hormone receptor expression in breast cancer is significant. There's an inverse correlation between HER-2/neu amplification/overexpression and estrogen/progesterone receptor levels, affecting the efficacy of hormone therapy in HER-2/neu-positive cases (Konecny et al., 2003).

Breast and Ovarian Cancer Studies

HER-2/neu is similarly amplified in breast and ovarian cancers, correlating with overexpression and clinical outcomes. This study suggests the gene's involvement in the pathogenesis of these cancers and highlights the importance of evaluating HER-2/neu in various diseases (Slamon et al., 1989).

Secreted Autoinhibitor and Oncogenic Activity

HER-2/neu, an orphan receptor tyrosine kinase, has a secreted protein, herstatin, inhibiting its oncogenic activity. Herstatin disrupts dimers, reduces tyrosine phosphorylation, and inhibits the growth of overexpressing HER-2 cells, providing an insight into potential therapeutic approaches (Doherty et al., 1999).

Mammographic Correlation in Breast Cancer

HER-2/neu overexpression in breast cancer correlates with certain mammographic features. Women under 50 years more frequently exhibit HER-2/neu overexpression, and calcifications on mammograms are more common in these cases, aiding in diagnosis and treatment planning (Seo et al., 2006).

Propiedades

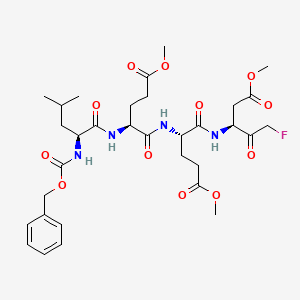

Nombre del producto |

HER-2/neu (85–94) |

|---|---|

Secuencia |

LIAHNQVRQV |

Fuente |

Homo sapiens (human) |

Almacenamiento |

Common storage 2-8℃, long time storage -20℃. |

Sinónimo |

HER-2/neu (85–94) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.